

Inavolisib: A Technical Guide on its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Inavolisib*

Cat. No.: *B607613*

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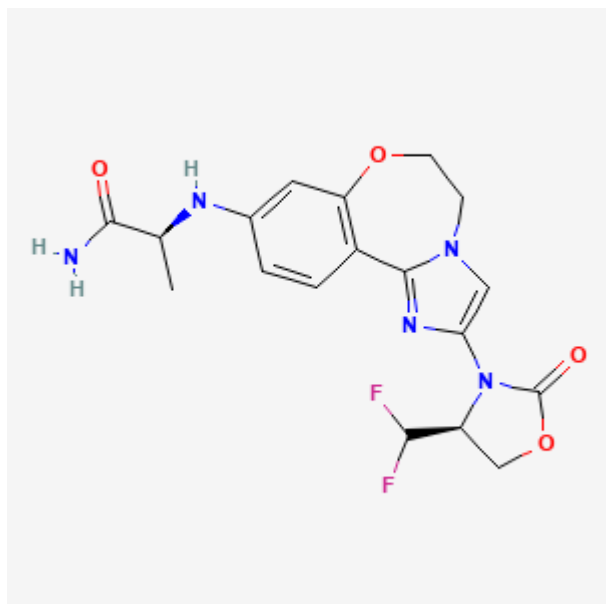
For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inavolisib (formerly GDC-0077) is a potent, orally bioavailable, and highly selective small-molecule inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform.[1][2][3][4] It is distinguished by its dual mechanism of action: not only does it competitively inhibit the ATP-binding site of PI3K α , but it also uniquely promotes the degradation of the mutated p110 α catalytic subunit, the protein encoded by the PIK3CA gene.[5][6][7][8] This leads to a sustained and profound suppression of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers.[8][9][10] Approved by the FDA in October 2024 under the brand name Itovebi, **inavolisib** is indicated for the treatment of patients with PIK3CA-mutated, hormone receptor (HR)-positive, HER2-negative advanced or metastatic breast cancer, in combination with palbociclib and fulvestrant.[6][7][11] Its high selectivity for mutant PI3K α over wild-type and other PI3K isoforms is designed to widen the therapeutic window and minimize toxicities often associated with pan-PI3K inhibitors.[12][13][14]

Chemical Identity and Physicochemical Properties

Inavolisib is a synthetic organic compound belonging to the benzoxazepin-oxazolidinone class.[13] Its chemical structure and key identifiers are detailed below.



(Image Source: PubChem CID 124173720)

Table 1: Chemical Identifiers for Inavolisib

Identifier	Value	Reference(s)
IUPAC Name	(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,5]benzoxazepin-9-yl]amino]propanamide	[5][11]
CAS Number	2060571-02-8	[1][5]
Molecular Formula	C ₁₈ H ₁₉ F ₂ N ₅ O ₄	[11][15][16]
SMILES	C--INVALID-LINK--NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4--INVALID-LINK--C(F)F	[1][5]
InChIKey	SGEUNORSOZVTOL-CABZTGNLSA-N	[5][17]

Table 2: Physicochemical and Pharmacokinetic Properties

Property	Value	Reference(s)
Molecular Weight	407.37 g/mol	[1][15]
Appearance	White to off-white, greyish pink, greyish orange, or greyish yellow powder	[15]
Solubility	pH-dependent aqueous solubility (greatest at low pH). Soluble in DMSO (81-240 mg/mL).	[2][4][15]
Oral Bioavailability	76%	[6][12]
Tmax (Time to Peak)	~3 hours	[12]
Plasma Protein Binding	37%	[5][6]
Volume of Distribution (Vd)	155 L	[6][12]
Elimination Half-Life	15 hours	[6][12]
Clearance	8.8 L/h	[6][12]
Metabolism	Primarily via hydrolysis; minimal metabolism by CYP3A enzymes.	[6]
Excretion	49% in urine (40% unchanged), 48% in feces (11% unchanged)	[6][12]

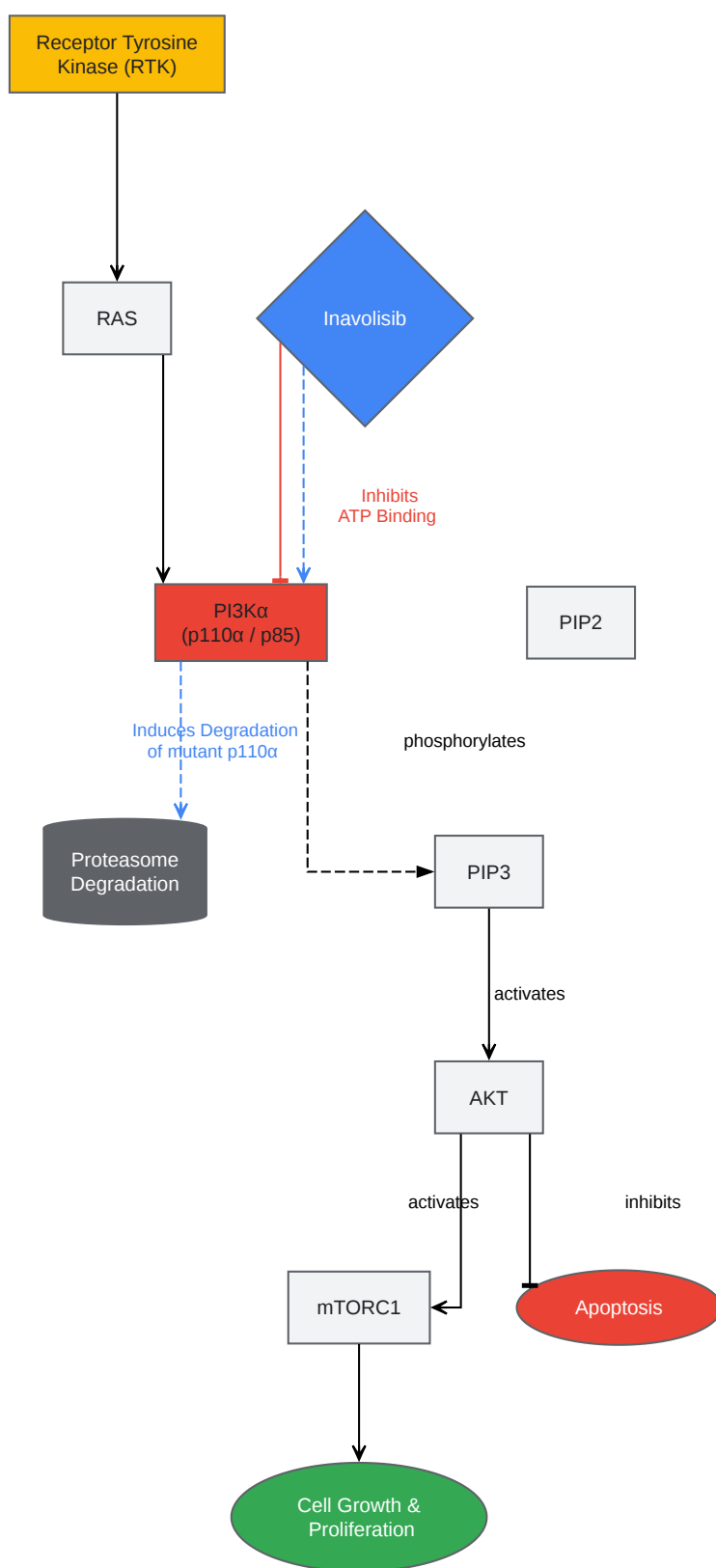
Mechanism of Action and Signaling Pathway

Inavolisib's primary target is the p110 α catalytic subunit of PI3K α , a crucial enzyme in the PI3K/AKT/mTOR signaling cascade.[8][9] In cancers with activating PIK3CA mutations, this pathway becomes constitutively active, driving uncontrolled cell proliferation and survival.[18]

Inavolisib exerts its function through a novel, dual mechanism:

- **ATP-Competitive Inhibition:** It binds to the ATP pocket of PI3K α , preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[\[1\]](#)[\[2\]](#)[\[4\]](#) This action blocks the recruitment and activation of downstream effectors like AKT.[\[8\]](#)
- **Mutant-Selective Degradation:** Uniquely, **inavolisib** selectively binds to the mutant p110 α protein complex, triggering its proteasome-mediated degradation.[\[5\]](#)[\[6\]](#)[\[7\]](#) This removes the oncogenic driver protein, leading to a more durable inhibition of the pathway and preventing the feedback reactivation often seen with other PI3K inhibitors.[\[5\]](#)[\[6\]](#)

This dual action results in the inhibition of cell proliferation and the induction of apoptosis in PIK3CA-mutated cancer cells.[\[12\]](#)



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Caption: The PI3K/AKT/mTOR signaling pathway and the dual inhibitory mechanism of **inavolisib**.

Pharmacodynamics and In-Vitro Efficacy

Inavolisib is highly potent against PI3K α , with nanomolar to sub-nanomolar activity. Its selectivity is a key feature, showing over 300-fold greater inhibition of the alpha isoform compared to the beta, delta, and gamma isoforms, which is anticipated to reduce off-target toxicities like gastrointestinal issues.[\[4\]](#)[\[12\]](#)[\[13\]](#)

Table 3: In-Vitro Activity of Inavolisib

Target / Cell Line	Assay Type	Value	Reference(s)
PI3K α	Kinase Inhibition Assay	IC ₅₀ : 0.038 nM	[1] [2] [3] [4] [19]
PI3K β	Kinase Inhibition Assay	>300-fold less potent than α	[4] [14]
PI3K δ	Kinase Inhibition Assay	>300-fold less potent than α	[4] [14]
PI3K γ	Kinase Inhibition Assay	>300-fold less potent than α	[4] [14]
HCC1954 (Breast Cancer)	Cell Proliferation Assay	EC ₅₀ : 60 nM	[1] [2]
MCF7 (Breast Cancer)	Cell Proliferation Assay	EC ₅₀ : 30 nM	[1] [2]

Experimental Protocols

The characterization of **inavolisib** involves standard biochemical and cell-based assays to determine its potency, selectivity, and cellular effects.

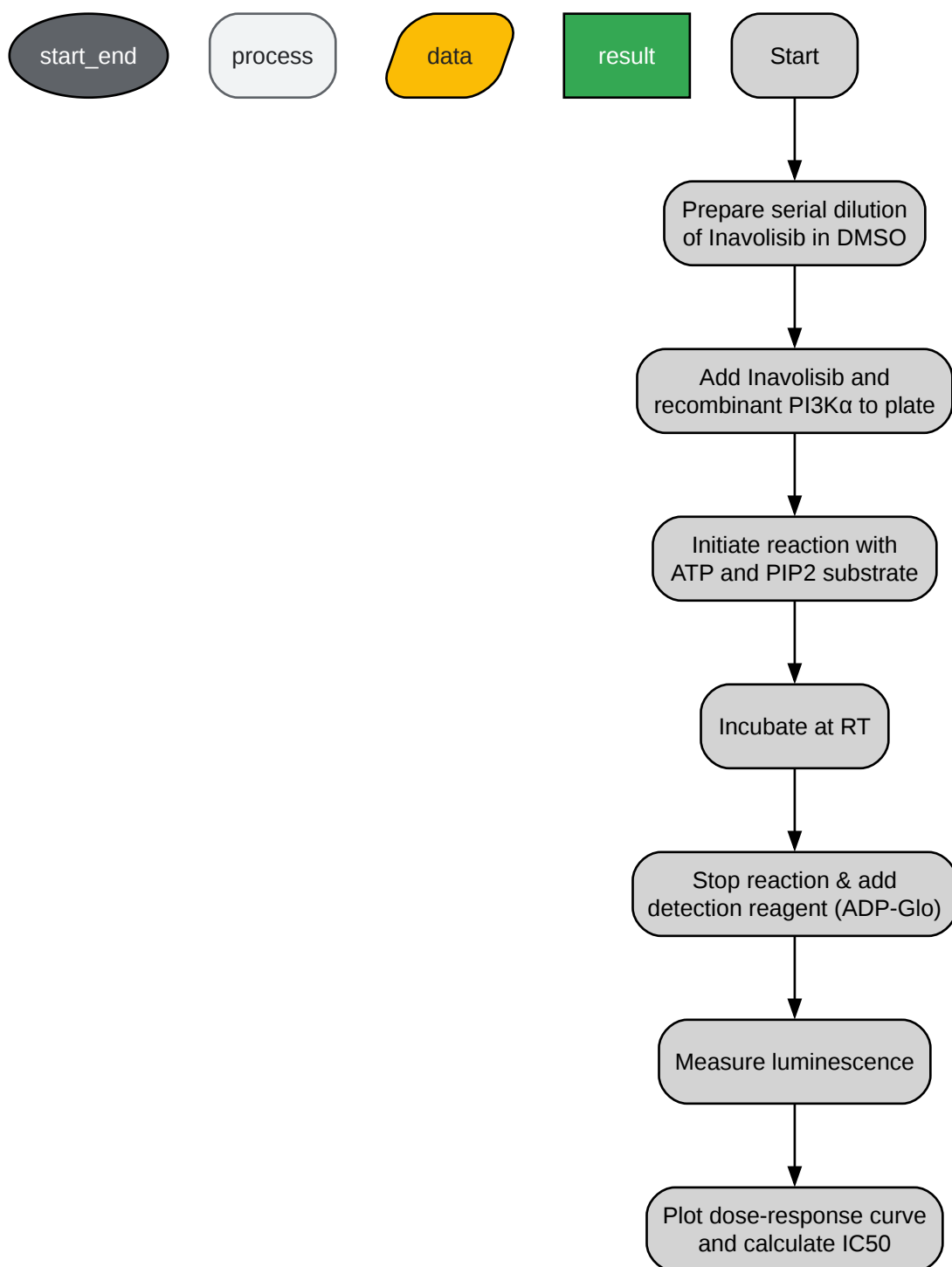
Kinase Inhibition Assay (Biochemical Potency)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Objective: To determine the IC₅₀ value of **inavolisib** against PI3K α .

Methodology (Representative):

- Reagents: Recombinant human PI3K α enzyme, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™).
- Procedure:
 - A serial dilution of **inavolisib** is prepared in DMSO and added to microplate wells.
 - Recombinant PI3K α enzyme is added to the wells and incubated with the compound.
 - The kinase reaction is initiated by adding a mixture of PIP2 substrate and ATP.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is quantified using a luminescence-based detection reagent.
- Data Analysis: Luminescence signals are plotted against the logarithm of **inavolisib** concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC₅₀ value.



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Caption: Workflow for a typical biochemical kinase inhibition assay.

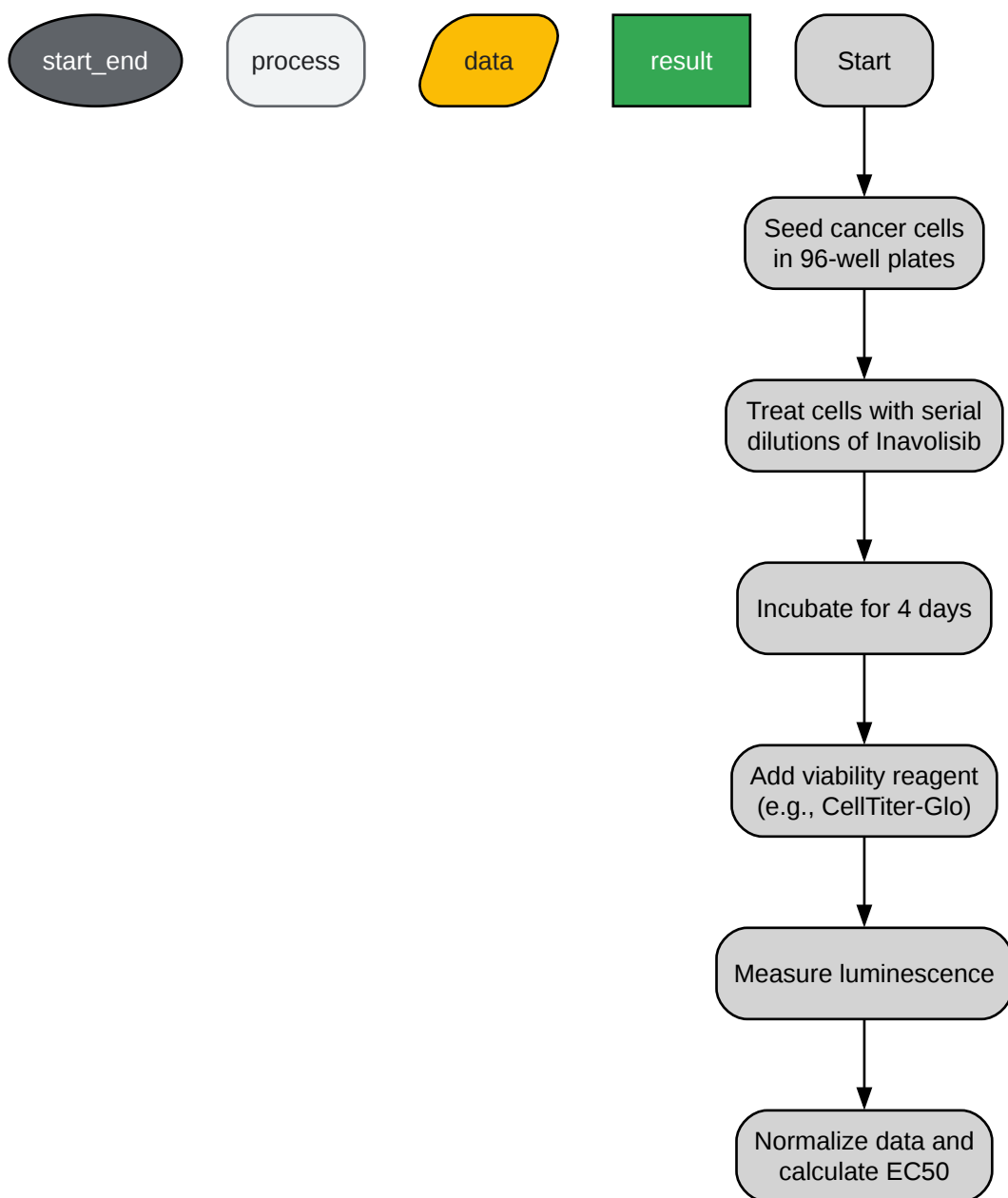
Cell Proliferation Assay (Cellular Potency)

This assay measures the effect of a compound on the proliferation or viability of cancer cell lines.

Objective: To determine the EC₅₀ value of **inavolisib** in PIK3CA-mutant cancer cells (e.g., MCF7, HCC1954).

Methodology (Representative):

- Reagents: Cancer cell lines, cell culture medium, and a viability detection reagent (e.g., CellTiter-Glo®).
- Procedure:
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
 - The culture medium is replaced with fresh medium containing serial dilutions of **inavolisib**.
 - Cells are incubated with the compound for a specified period (e.g., 4 days).[\[1\]](#)
 - A viability reagent (which measures intracellular ATP levels) is added to each well.
 - Luminescence is measured using a plate reader.
- Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is normalized to untreated controls and plotted against the logarithm of **inavolisib** concentration to determine the EC₅₀ value.



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Caption: Workflow for a cell-based proliferation/viability assay.

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